6-[(4-ethylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one
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Overview
Description
6-[(4-ethylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones It is characterized by the presence of a chromenone core structure substituted with an ethylpiperazinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-ethylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one typically involves the reaction of 4-ethylpiperazine with a suitable sulfonyl chloride, followed by cyclization with a chromenone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-ethylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the ethylpiperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced chromenone derivatives.
Substitution: Formation of substituted chromenone derivatives with different functional groups.
Scientific Research Applications
6-[(4-ethylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in biological studies to understand its interactions with biomolecules and its effects on cellular processes.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-[(4-ethylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpiperazinylsulfonyl group can enhance the binding affinity of the compound to its target, leading to modulation of the target’s activity. The chromenone core structure can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one
- 6-[(4-ethylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylpiperazinylsulfonyl group enhances its solubility and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-16-7-9-17(10-8-16)22(19,20)13-4-5-14-12(11-13)3-6-15(18)21-14/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXMGZHUZXZQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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